molecular formula C18H15Cl3N2O6S B12162589 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide

Cat. No.: B12162589
M. Wt: 493.7 g/mol
InChI Key: KQNVGPPGPNYCDL-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide is a complex organic compound that features a benzothiazole ring and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.

    Introduction of the Trichloroethyl Group: This step involves the reaction of the benzothiazole derivative with trichloroacetyl chloride in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyphenol and acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the nucleophile used but can include various substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzothiazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trichloroethyl group is known to enhance the bioavailability of drugs, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals. Its unique reactivity makes it suitable for the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes, inhibiting their activity. The trichloroethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzothiazole: A simpler analog without the trichloroethyl group.

    Saccharin: Contains a benzothiazole ring but lacks the trichloroethyl and acetamide groups.

    Benzisothiazolinone: Another benzothiazole derivative with different substituents.

Uniqueness

The uniqueness of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide lies in its combination of a benzothiazole ring with a trichloroethyl group and an acetamide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15Cl3N2O6S

Molecular Weight

493.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H15Cl3N2O6S/c1-28-12-7-3-4-8-13(12)29-17(18(19,20)21)22-15(24)10-23-16(25)11-6-2-5-9-14(11)30(23,26)27/h2-9,17H,10H2,1H3,(H,22,24)

InChI Key

KQNVGPPGPNYCDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(C(Cl)(Cl)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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